4-[(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)sulfanyl]benzene-1-sulfonic acid
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Overview
Description
4-[(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)sulfanyl]benzene-1-sulfonic acid is a complex organic compound characterized by its unique structural components. It contains a benzene ring substituted with a sulfonic acid group and a sulfanyl group linked to a nitrophenoxycarbonyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)sulfanyl]benzene-1-sulfonic acid typically involves multiple steps. One common method includes the reaction of 4-nitrophenol with ethylene carbonate to form 4-nitrophenoxyethyl carbonate. This intermediate is then reacted with thiol-substituted benzene sulfonic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4-[(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)sulfanyl]benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
4-[(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)sulfanyl]benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)sulfanyl]benzene-1-sulfonic acid involves its interaction with specific molecular targets. The nitrophenoxycarbonyl group can participate in nucleophilic substitution reactions, while the sulfonic acid group can engage in ionic interactions. These interactions can affect various biochemical pathways, making the compound useful in different applications .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid derivatives: Compounds like benzenesulfonic acid, 4-[[2-[[(4-nitrophenoxy)carbonyl]oxy]ethyl]thio]- have similar structural features.
Phenylboronic acid: Although structurally different, it shares some reactivity patterns with sulfonic acid derivatives.
Uniqueness
4-[(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)sulfanyl]benzene-1-sulfonic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its specific structure provides distinct reactivity and interaction profiles compared to other similar compounds .
Properties
CAS No. |
821791-95-1 |
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Molecular Formula |
C15H13NO8S2 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-[2-(4-nitrophenoxy)carbonyloxyethylsulfanyl]benzenesulfonic acid |
InChI |
InChI=1S/C15H13NO8S2/c17-15(24-12-3-1-11(2-4-12)16(18)19)23-9-10-25-13-5-7-14(8-6-13)26(20,21)22/h1-8H,9-10H2,(H,20,21,22) |
InChI Key |
DDWHNXQYMWFQNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCSC2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
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